molecular formula C9H8F3NO2 B1624652 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone CAS No. 205756-71-4

1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B1624652
CAS No.: 205756-71-4
M. Wt: 219.16 g/mol
InChI Key: JBFAEZUOEIPYMP-UHFFFAOYSA-N
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Description

1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone is a fluorinated acetophenone derivative characterized by a phenyl ring substituted with an amino group at the 2-position, a methoxy group at the 5-position, and a trifluoroacetyl group. The methoxy group enhances electron density on the aromatic ring, while the trifluoroacetyl group contributes to lipophilicity and metabolic stability. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor for pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-(2-amino-5-methoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-5-2-3-7(13)6(4-5)8(14)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFAEZUOEIPYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467263
Record name 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205756-71-4
Record name 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amino and methoxy groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of biochemical pathways and drug development .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights, and key properties of the target compound with its analogs:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone -NH₂ (2), -OCH₃ (5) ~219.16* Enhanced solubility, drug intermediate
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone -NH₂ (2), -Cl (5) 223.58 Higher reactivity, antiviral intermediate
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone -NH₂ (2), -F (5) 207.13 Improved metabolic stability
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone -Cl (3), -CF₃ (5) 276.57 Insecticide intermediate (Afoxolaner)
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone -NH₂ (2), -Br (5) ~268.03* Potential cross-coupling reactions

*Estimated based on molecular formula.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group (-OCH₃) in the target compound donates electrons, increasing ring reactivity toward electrophilic substitution compared to halogenated analogs (-Cl, -F, -Br), which withdraw electrons and reduce ring activation .
  • Biological Activity : Chloro and bromo analogs are often used in antiviral and agrochemical intermediates due to their stability and ability to participate in halogen bonding .

Challenges :

  • Methoxy groups may undergo demethylation under harsh reaction conditions, necessitating mild reagents .
  • Halogenated analogs require careful handling due to corrosive or irritant properties (e.g., 3-Chloro-5-CF₃ analog is labeled as corrosive ).

Biological Activity

1-(2-Amino-5-methoxyphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by a trifluoromethyl group attached to an ethanone backbone, along with amino and methoxy substituents on the phenyl ring. This unique structure suggests potential biological activities, particularly in enzyme interactions and drug development.

  • Molecular Formula : C10H10F3N1O2
  • Molecular Weight : 219.16 g/mol
  • CAS Number : 205756-71-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, while the amino and methoxy groups facilitate hydrogen bonding and other interactions. This interaction profile makes it a valuable tool in studying biochemical pathways and developing therapeutic agents.

Enzyme Interactions

Research indicates that this compound can be utilized in studies focusing on enzyme interactions. It has been noted for its potential role in:

  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission. This suggests that this compound may also exhibit such activity .

Case Studies

  • Cholinesterase Activity : A study examined the inhibitory effects of various compounds on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Although specific data for this compound was not provided, its structural similarity to known inhibitors indicates potential activity in this area .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(2-Amino-5-methoxyacetophenone)Lacks trifluoromethyl groupModerate AChE inhibition
1-(2-Amino-3-chlorophenyl)-2,2,2-trifluoroethanoneChlorine substituent instead of methoxyPotential cholinesterase inhibition
1-(2-Amino-5-methylphenyl)-2,2,2-trifluoroethanoneMethyl group instead of methoxySimilar biological properties

Research Findings

Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the biological activity of compounds. The presence of this group in this compound is believed to contribute to increased lipophilicity and metabolic stability, making it particularly relevant in medicinal chemistry.

Potential Toxicity

While investigating its biological activity, safety data indicate that the compound may be harmful if inhaled or contacted with skin. Proper safety measures should be taken during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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